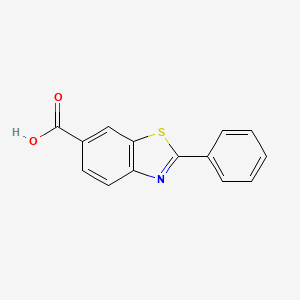

2-Phenyl-1,3-benzothiazole-6-carboxylic acid

概要

説明

2-Phenyl-1,3-benzothiazole-6-carboxylic acid is a benzothiazole derivative characterized by a phenyl group attached to the 2-position of the benzothiazole ring and a carboxylic acid group at the 6-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with phenacyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH.

化学反応の分析

Types of Reactions: 2-Phenyl-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound to its corresponding carboxylic acid derivatives.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 2-Phenyl-1,3-benzothiazole-6-hydroxy derivatives.

Substitution: Formation of alkylated derivatives of the benzothiazole ring.

科学的研究の応用

While the search results do not offer an in-depth focus specifically on "2-Phenyl-1,3-benzothiazole-6-carboxylic acid," they do provide information on related benzothiazole derivatives and their applications, which can be extrapolated to understand potential uses of the target compound.

General Information on Benzothiazoles

Benzothiazoles are a class of heterocyclic organic compounds with a variety of applications in medicinal chemistry and other fields . They consist of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been explored for various therapeutic properties, including anti-tubercular activity and as inhibitors of certain enzymes .

Potential Applications Based on Related Research

- Dual sEH/FAAH Inhibitors: Benzothiazole-phenyl-based analogs have been identified as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These inhibitors have shown promise in treating inflammatory pain in animal models, with some being as effective as traditional nonsteroidal anti-inflammatory drugs .

- Anti-tubercular Compounds: Research highlights the development of benzothiazole-based anti-tubercular compounds, with some derivatives demonstrating better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these compounds involves various methods, including diazo-coupling, Knoevenagel condensation, and microwave irradiation .

- Branched-Chain Alpha Keto Acid Dehydrogenase Kinase Inhibitors: 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives are being explored as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, NASH (nonalcoholic steatohepatitis), and heart failure .

- Synthesis of other benzothiazole derivatives: Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli, and as an internal standard during the quantification of benzothiazoles by liquid chromatography-electrospray ionization-tandem mass spectrometry .

Table: Benzothiazole Derivatives and Their Applications

Case Studies and Research Findings

- Dual sEH/FAAH Inhibitor Study: A study on benzothiazole-phenyl-based compounds found that a 2-chloro analog exhibited low nanomolar inhibition potencies for both human FAAH and human sEH enzymes. This dual inhibitor effectively alleviated acute inflammatory pain in rats, demonstrating its potential as a therapeutic agent .

- Anti-tubercular Activity: Research on acetamide-linked benzothiazole derivatives showed moderate to good anti-tubercular activity against M. tuberculosis. Further studies revealed that specific compounds had high selectivity and better bioavailability, suggesting their potential as anti-tubercular drugs .

作用機序

2-Phenyl-1,3-benzothiazole-6-carboxylic acid is compared with other similar compounds, such as benzothiazole-6-carboxylic acid and 2-phenylbenzothiazole. Its uniqueness lies in the presence of the phenyl group, which can influence its chemical reactivity and biological activity.

類似化合物との比較

Benzothiazole-6-carboxylic acid

2-Phenylbenzothiazole

N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Phenyl-1,3-benzothiazole-6-carboxylic acid (PBCA) is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₉NO₂S

- Molecular Weight : 255.29 g/mol

- Structure : The compound features a benzothiazole core, which consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 6-position.

Anticancer Activity

Research indicates that PBCA and its derivatives exhibit significant anticancer properties. Various studies have demonstrated its potential to inhibit tumor growth and induce cytotoxic effects against cancer cell lines.

- Case Study 1 : In vitro studies have shown that PBCA derivatives possess activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to induce apoptosis in a dose-dependent manner .

- Case Study 2 : A study reported that specific PBCA derivatives demonstrated IC₅₀ values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Activity

PBCA has also been evaluated for its antimicrobial properties. Research has shown effectiveness against various pathogens, including bacteria and fungi.

- Study Findings : In one study, PBCA derivatives were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli, showing promising results in inhibiting microbial growth .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.

- Research Insight : Certain derivatives of PBCA showed selective COX-2 inhibition with a COX-2/COX-1 ratio indicating potential for developing anti-inflammatory drugs .

The biological activity of PBCA is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : PBCA binds to active sites of enzymes, blocking substrate access and disrupting metabolic pathways.

- Cell Membrane Interaction : The compound may disrupt cellular membranes, leading to cell death.

- Apoptosis Induction : PBCA derivatives have been shown to activate apoptotic pathways in cancer cells, enhancing their cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylbenzothiazole | Structure | Lacks carboxylic acid; used in dyes |

| Benzothiazole | Structure | Parent compound; less biologically active |

| 2-(4-Chlorophenyl)benzothiazole | Structure | Chlorine substitution enhances activity |

The presence of the carboxylic acid group in PBCA significantly contributes to its biological activity compared to structurally similar compounds.

Research Findings Summary

Recent studies have highlighted the following key findings regarding PBCA:

- Cytotoxicity : Derivatives exhibit IC₅₀ values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .

- Antimicrobial Efficacy : Compounds show significant inhibition against pathogenic microbes, outperforming standard antibiotics in some cases .

- Anti-inflammatory Potential : Selective inhibition of COX enzymes suggests therapeutic applications in inflammatory diseases .

特性

IUPAC Name |

2-phenyl-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZYLZMYNBQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347353 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-69-6 | |

| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。